2-Methyl-2-(oxan-4-yl)propan-1-amine
Description
2-Methyl-2-(oxan-4-yl)propan-1-amine is a branched aliphatic amine featuring a tetrahydropyran (oxane) ring at the C2 position of the propane backbone. Its molecular formula is C₉H₁₉NO (calculated molecular weight: 157.25 g/mol). The oxane ring introduces stereoelectronic effects that influence solubility, reactivity, and biological interactions.
Properties
IUPAC Name |
2-methyl-2-(oxan-4-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-9(2,7-10)8-3-5-11-6-4-8/h8H,3-7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOQBRVOQFQFEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048963-31-0 | |
| Record name | 2-methyl-2-(oxan-4-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(oxan-4-yl)propan-1-amine typically involves the reaction of 2-methylpropan-1-amine with oxane derivatives under controlled conditions. One common method involves the use of a base-catalyzed reaction where the amine group of 2-methylpropan-1-amine reacts with an oxane derivative to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These processes are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(oxan-4-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a wide range of derivatives with varying functional groups.
Scientific Research Applications
2-Methyl-2-(oxan-4-yl)propan-1-amine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(oxan-4-yl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Comparison with Similar Compounds
Structural and Electronic Differences
- Oxane vs. Aryl Substituents : The oxane ring in this compound enhances polarity compared to aryl-substituted analogs (e.g., 16d), improving solubility in polar solvents. However, aromatic rings (e.g., pyridin-4-yl in ) enable π-π stacking interactions critical for binding to biological targets .
Biological Activity
2-Methyl-2-(oxan-4-yl)propan-1-amine is an organic compound characterized by a propanamine backbone and an oxane ring. Its unique structural features contribute to its biological activity, particularly its interactions with various biomolecular targets. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular formula for this compound is . The compound's structure can be represented in SMILES notation as CC(C)(CN)C1CCOCC1 and is illustrated in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C9H19NO |
| SMILES | CC(C)(CN)C1CCOCC1 |
| InChI | InChI=1S/C9H19NO/c1-9(2,7-10)8-3-5-11-6-4-8/h8H,3-7,10H2,1-2H3 |
| InChIKey | QEOQBRVOQFQFEF-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The amine group facilitates hydrogen bonding and electrostatic interactions with these targets, leading to alterations in their activity and function. This interaction can influence metabolic pathways and enzyme-substrate interactions, making it valuable for biochemical studies.
Biological Activity and Therapeutic Applications
Research indicates that this compound may serve as a substrate or inhibitor in enzymatic reactions. Its unique structural features allow it to engage in significant biological interactions that can modulate enzyme activity or interact with receptors. Potential therapeutic applications include:
- Enzyme Modulation : The compound may act as an inhibitor or activator for specific enzymes involved in metabolic pathways.
- Receptor Interaction : It could bind to various receptors, influencing cellular signaling pathways and potentially offering therapeutic benefits in conditions like metabolic disorders.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| (2R)-2-Methyl-3-(oxan-4-yl)propan-1-amine | Contains an oxane ring but differs in stereochemistry | Chiral nature with distinct reactivity |
| 2-Methyl-3-(oxan-4-yl)propan-1-amine | Non-chiral version lacking specific stereochemistry | Simpler structure affecting reactivity |
| 3-(Oxan-4-yl)propan-1-amine | Lacks the methyl group | Different reactivity profile due to missing methyl |
The chiral nature combined with the presence of both an oxane ring and a methyl group enhances its chemical behavior and biological activity compared to other similar compounds.
Case Studies and Research Findings
While specific literature on 2-Methyl-2-(oxan-4-yl)propan-1-amines remains limited, ongoing research continues to explore its potential applications. For instance:
- Enzymatic Studies : Investigations into the compound's role in modulating enzyme activity have shown promising results, indicating potential use in metabolic engineering.
- Receptor Binding Affinity : Preliminary studies suggest that the compound may exhibit significant binding affinity to certain receptors, which could lead to therapeutic applications in treating metabolic disorders.
- Pharmacokinetic Properties : Future research aims to evaluate the pharmacokinetic properties of this compound, including absorption, distribution, metabolism, and excretion (ADME), which are critical for drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
